1,3-Dinitro-2-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dinitro-2-imidazolidinone is an organic compound with the chemical formula C3H4N4O5. It is a crystalline solid that ranges from colorless to yellow and has a rosin-like odor. This compound is known for its stability and is used in various applications, including as a primary explosive and in the production of certain military-grade explosives .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dinitro-2-imidazolidinone is typically synthesized through the nitration of 2-imidazolidinone. The process involves treating 2-imidazolidinone with nitric acid, which introduces nitro groups at the 1 and 3 positions of the imidazolidinone ring. The reaction is usually carried out under controlled temperature conditions to prevent decomposition and ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitric acid and specialized equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1,3-Dinitro-2-imidazolidinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more highly nitrated derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of 1,3-diamino-2-imidazolidinone.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid are used.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the nitro groups.
Major Products
Oxidation: Higher nitrated imidazolidinone derivatives.
Reduction: 1,3-Diamino-2-imidazolidinone.
Substitution: Various substituted imidazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dinitro-2-imidazolidinone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying nitro group interactions.
Industry: Utilized in the production of explosives, adhesives, and dyes
Mechanism of Action
The mechanism of action of 1,3-Dinitro-2-imidazolidinone involves its ability to undergo redox reactions. The nitro groups can participate in electron transfer processes, making the compound a good candidate for use in explosives. The molecular targets and pathways involved include interactions with oxidizing and reducing agents, leading to the release of energy in the form of heat and gas .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A polar solvent with high thermal and chemical stability.
2-Imidazolidinone: A precursor for synthesizing various derivatives.
4-Imidazolidinone: Used in pharmaceuticals and as a catalyst in organic reactions.
Uniqueness
1,3-Dinitro-2-imidazolidinone is unique due to its high stability and ability to undergo multiple types of chemical reactions. Its nitro groups make it particularly useful in explosive applications, setting it apart from other imidazolidinone derivatives that are primarily used as solvents or intermediates in organic synthesis .
Properties
CAS No. |
2536-18-7 |
---|---|
Molecular Formula |
C3H4N4O5 |
Molecular Weight |
176.09 g/mol |
IUPAC Name |
1,3-dinitroimidazolidin-2-one |
InChI |
InChI=1S/C3H4N4O5/c8-3-4(6(9)10)1-2-5(3)7(11)12/h1-2H2 |
InChI Key |
XIWMHAHUHIHAER-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.